molecular formula C19H16F3N3O2S B319788 N-(2,3-dimethylphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2,3-dimethylphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B319788
M. Wt: 407.4 g/mol
InChI Key: LAVASBBXWXFNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the 2,3-dimethylphenylamine, which is then reacted with 2-furyl-6-trifluoromethyl-4-chloropyrimidine under nucleophilic substitution conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and thiols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, further influencing their function.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-2-{[4-(2-furyl)-6-methyl-2-pyrimidinyl]sulfanyl}acetamide
  • N-(2,3-dimethylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide
  • N-(2,3-dimethylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfinyl}acetamide

Uniqueness: The presence of the trifluoromethyl group in N-(2,3-dimethylphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide distinguishes it from similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in interacting with biological targets. Additionally, the combination of aromatic and heterocyclic structures provides a unique scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C19H16F3N3O2S

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H16F3N3O2S/c1-11-5-3-6-13(12(11)2)23-17(26)10-28-18-24-14(15-7-4-8-27-15)9-16(25-18)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26)

InChI Key

LAVASBBXWXFNIV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C

Origin of Product

United States

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